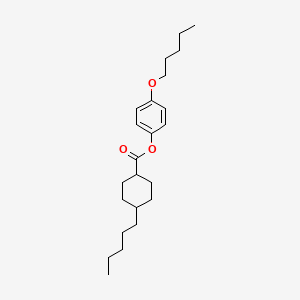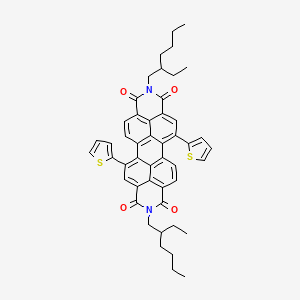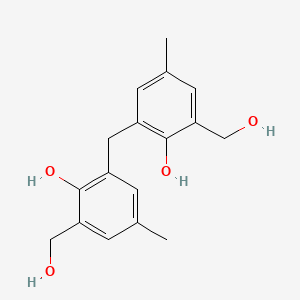
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid is an organic compound characterized by the presence of hydroxyl and iodine groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid typically involves the iodination of a precursor compound, such as 4-hydroxyphenylpropanoic acid. The iodination process can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure selective iodination at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms or removing them entirely.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated or partially reduced compounds.
Substitution: Functionalized aromatic derivatives with various substituents.
Applications De Recherche Scientifique
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-(4-hydroxyphenyl)-propanoic acid: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-iodophenyl)propanoic acid: Contains only one iodine atom, affecting its properties compared to the diiodinated compound.
Uniqueness: The presence of two iodine atoms in 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid distinguishes it from similar compounds, providing unique reactivity and potential applications. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and influence its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H8I2O4 |
|---|---|
Poids moléculaire |
433.97 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid |
InChI |
InChI=1S/C9H8I2O4/c10-5-3-4(1-2-6(5)12)7(11)8(13)9(14)15/h1-3,7-8,12-13H,(H,14,15) |
Clé InChI |
UDALISMPSMZAQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(C(=O)O)O)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)



![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)




